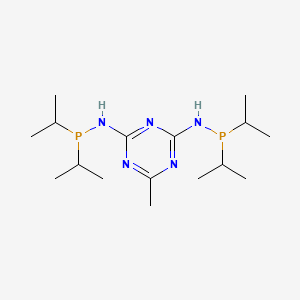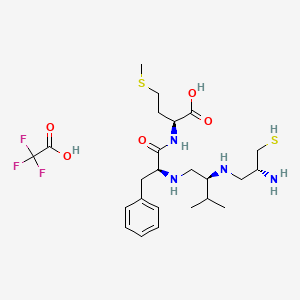
Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone
Übersicht
Beschreibung
Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone, also known as Z-IETD-FMK, is a synthetic organic compound . It is a caspase-8 inhibitor and has been used in various studies to inhibit caspase-8 activity . It has been used to study its effects on porcine parvovirus (PPV)-induced caspase-3 activity in steroidogenic luteal cells and its effects on retinal ganglion and astroglia in rat eyes .
Molecular Structure Analysis
The empirical formula of this compound is C30H43FN4O11 . It has a molecular weight of 654.68 . The SMILES string representation of the molecule isCCC@HC@HOCc1ccccc1)C(=O)NC@@H=O)C(=O)NC@@HO)C(=O)NC@@H=O)C(=O)CF . Physical And Chemical Properties Analysis
This compound is a powder that is soluble in methanol (10 mg/mL) and DMSO (20 mM, clear, colorless to light yellow) . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Immunological Effects
- Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone (z-IETD-FMK), a caspase inhibitor, has been found to suppress human T cell proliferation and act as an immunosuppressant in vitro. It inhibits T cell proliferation induced by mitogens and IL-2 without affecting the processing of caspase-8 and caspase-3 (Lawrence & Chow, 2012).
Apoptosis and Cancer Therapy
- In the context of cancer therapy, particularly in the herpes simplex thymidine kinase/ganciclovir system (TK/GCV), z-IETD-FMK has been shown to be involved in apoptotic pathways, impacting the efficacy of such treatments (Beltinger et al., 1999).
Caspase Inhibition and Apoptosis
- This compound is also significant in inhibiting apoptosis by blocking the processing of caspases, which are crucial in apoptosis pathways. This suggests its potential in developing novel inhibitors of apoptosis (Slee et al., 1996).
Role in Diet and Cancer Prevention
- Z-IETD-FMK is found to be important in the study of dietary isothiocyanates and their role in cancer chemoprevention, particularly in inducing apoptosis in leukemia cells. It highlights the critical role of caspase-8 in isothiocyanate-induced apoptosis (Xu & Thornalley, 2000).
Interaction with Tumor Cells
- The compound plays a role in the interaction between tumor cells and immune cells, influencing the dysregulation of IL-10 in T cells, which contributes to tumor-associated immunosuppression (Yang et al., 2003).
Neurodegenerative Diseases and Apoptosis
- Z-IETD-FMK has been implicated in the study of neuronal caspase-3's involvement in neuroplasticity and learning, indicating its potential relevance in research on neurodegenerative diseases (Stepanichev et al., 2005).
Additional Context
- Further, this compound is instrumental in understanding caspase-independent pathways in apoptosis, as demonstrated in primary T lymphocytes. This understanding is vital in the broader context of apoptosis research (Ferraro-Peyret et al., 2002).
Wirkmechanismus
Target of Action
Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone, also known as Z-IETD-FMK, primarily targets caspase-8 , a key enzyme involved in the initiation of apoptosis . Caspase-8 plays a crucial role in the extrinsic pathway of apoptosis, which is triggered by external signals .
Mode of Action
Z-IETD-FMK acts as an irreversible inhibitor of caspase-8 . It binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby blocking the progression of apoptosis .
Biochemical Pathways
By inhibiting caspase-8, Z-IETD-FMK affects the extrinsic pathway of apoptosis . This pathway is typically initiated by the binding of death ligands to their respective receptors, leading to the activation of caspase-8 . Inhibition of caspase-8 by Z-IETD-FMK prevents the downstream activation of other caspases, ultimately blocking apoptosis .
Result of Action
The inhibition of caspase-8 by Z-IETD-FMK results in the suppression of apoptosis . This can have various effects at the cellular level, depending on the context. For instance, it has been used to study the activity of caspase-8 in porcine kidney cells and its effects on porcine parvovirus (PPV)-induced caspase-3 activity in steroidogenic luteal cells .
Action Environment
The action, efficacy, and stability of Z-IETD-FMK can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, it is recommended to be stored at -20°C, indicating that temperature can affect its stability . .
Safety and Hazards
The safety data sheet for Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone indicates that it should not be used for food, drug, pesticide or biocidal product use . It should be stored at -20°C and handled with personal protective equipment/face protection . In case of contact with skin, eyes or clothing, it should be washed off immediately with plenty of water for at least 15 minutes .
Biochemische Analyse
Biochemical Properties
Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone interacts with caspase-8, an enzyme involved in the initiation of apoptosis or programmed cell death . The compound inhibits the activity of caspase-8, thereby influencing the biochemical reactions associated with apoptosis .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a caspase-8 inhibitor. By inhibiting caspase-8, it can potentially prevent the initiation of apoptosis, thereby influencing cell survival .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to caspase-8 and inhibiting its activity . This prevents the cascade of events that would normally lead to apoptosis.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Metabolic Pathways
Eigenschaften
IUPAC Name |
methyl (4S)-5-[[(2S,3R)-1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21?,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLCQASLWHYEMX-KQURNKOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43FN4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















